Cas no 867329-97-3 (3-(1-phenylethoxy)propan-1-amine)

3-(1-Phenylethoxy)propan-1-amine is a chiral amine compound featuring a phenylethoxy substituent, which enhances its utility in asymmetric synthesis and pharmaceutical applications. Its structure combines an aromatic moiety with an ether-linked amine, offering versatility as an intermediate in organic synthesis. The compound's stereocenter at the phenylethoxy group allows for enantioselective transformations, making it valuable for producing optically active derivatives. Its stability under typical reaction conditions and compatibility with various functional groups further broaden its applicability. This compound is particularly useful in the development of bioactive molecules, where precise control over stereochemistry is critical. Its well-defined reactivity profile ensures reliable performance in complex synthetic pathways.
3-(1-phenylethoxy)propan-1-amine structure
867329-97-3 structure
Product Name:3-(1-phenylethoxy)propan-1-amine
CAS No:867329-97-3
MF:C11H17NO
MW:179.258783102036
CID:3108534
PubChem ID:16226721
Update Time:2025-11-01

3-(1-phenylethoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(1-phenylethoxy)propan-1-amine
    • CHEMBL4584476
    • CS-0234583
    • G36611
    • EN300-14387
    • HMS1741N17
    • AKOS000201114
    • 867329-97-3
    • SJB32997
    • Z99601222
    • AKOS017277100
    • Inchi: 1S/C11H17NO/c1-10(13-9-5-8-12)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9,12H2,1H3
    • InChI Key: FTIIDZXBKULXCC-UHFFFAOYSA-N
    • SMILES: O(CCCN)C(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 179.131014166g/mol
  • Monoisotopic Mass: 179.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.2Ų

3-(1-phenylethoxy)propan-1-amine Security Information

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Additional information on 3-(1-phenylethoxy)propan-1-amine

Comprehensive Overview of 3-(1-phenylethoxy)propan-1-amine (CAS No. 867329-97-3): Properties, Applications, and Industry Insights

3-(1-phenylethoxy)propan-1-amine (CAS No. 867329-97-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This secondary amine derivative, characterized by a phenylethoxypropyl backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular formula C11H17NO and molecular weight of 179.26 g/mol make it particularly valuable for designing bioactive molecules with improved pharmacokinetic properties.

Recent studies highlight the compound's role in drug discovery pipelines, especially in developing CNS-targeting agents. The phenylethoxy moiety contributes to enhanced blood-brain barrier permeability, a hot topic in neuropharmacology research. Researchers are actively investigating its potential as a building block for novel antidepressant and neuroprotective compounds, addressing growing global concerns about mental health disorders and neurodegenerative diseases.

From a synthetic chemistry perspective, 867329-97-3 demonstrates remarkable stability under various reaction conditions. Its amine functionality allows for diverse derivatization pathways, including amide formation, reductive amination, and Schiff base chemistry. These characteristics make it particularly valuable for combinatorial chemistry approaches, where researchers frequently search for "versatile amine intermediates" or "customizable pharmaceutical building blocks."

The compound's physicochemical properties warrant special attention. With a calculated logP of approximately 1.8, 3-(1-phenylethoxy)propan-1-amine exhibits balanced lipophilicity - a crucial factor in modern medicinal chemistry optimization. This aligns with current industry trends favoring "Goldilocks compounds" (not too polar, not too lipophilic) that show improved drug-like properties and ADME profiles.

In material science applications, the phenylethoxypropanamine structure has shown promise as a modifier in polymer systems. Its dual functionality (ether and amine groups) enables interesting interactions with various matrices, answering frequent search queries about "amine-containing polymer additives" or "aromatic ether modifiers." These applications are particularly relevant to the development of advanced coating materials and specialty adhesives.

Quality control aspects of CAS 867329-97-3 follow stringent pharmaceutical standards. Analytical methods typically employ HPLC with UV detection (often at 254 nm) and mass spectrometry for identity confirmation. Purity specifications generally exceed 97%, with particular attention to residual solvent content - a critical consideration for researchers investigating "high-purity amine intermediates" or "pharma-grade building blocks."

The safety profile of 3-(1-phenylethoxy)propan-1-amine has been extensively documented in accordance with GHS standards. While not classified as hazardous under normal handling conditions, proper laboratory precautions are recommended. This information addresses common search queries about "amine compound handling" and "chemical safety protocols," which have seen increased interest since the implementation of stricter laboratory safety regulations worldwide.

Market availability of 867329-97-3 has expanded significantly in recent years, with multiple suppliers offering custom synthesis services. The current pricing landscape reflects its growing importance in specialty chemicals markets, particularly for buyers searching "bulk pharmaceutical intermediates" or "custom amine synthesis." Procurement strategies should consider both technical specifications and regulatory documentation requirements.

Future research directions for this compound include exploration of its chiral applications (the 1-phenylethoxy group introduces a stereocenter) and potential in catalysis. These developments respond to industry demands for "asymmetric synthesis building blocks" and "ligand design components," particularly in the context of green chemistry initiatives. The compound's structural features make it a candidate for developing new organocatalysts.

Environmental considerations regarding 3-(1-phenylethoxy)propan-1-amine are increasingly important. Recent biodegradability studies and ecotoxicity assessments help address queries about "sustainable chemical intermediates" and "green chemistry alternatives." The compound's relatively low environmental persistence makes it an attractive option compared to more traditional amine derivatives.

From an intellectual property perspective, several patents reference CAS 867329-97-3 as a key intermediate, particularly in therapeutic areas addressing neurological disorders and metabolic diseases. This patent landscape information is crucial for researchers investigating "novel chemical entities" or "proprietary drug development."

Handling and storage recommendations for phenylethoxypropanamine follow standard protocols for amine compounds. The material is typically supplied as a colorless to pale yellow liquid, stored under inert atmosphere at 2-8°C to maintain stability. These practical considerations answer frequent technical queries about "amine storage conditions" and "chemical stability best practices."

Analytical characterization of 867329-97-3 typically includes 1H NMR (showing characteristic peaks at δ 7.2-7.4 ppm for aromatic protons and 3.4-3.7 ppm for methylene groups adjacent to oxygen), 13C NMR, and IR spectroscopy (with notable N-H and C-O stretches). These spectral features help researchers verify compound identity, addressing common quality control questions in synthetic chemistry workflows.

The commercial significance of 3-(1-phenylethoxy)propan-1-amine continues to grow, with market analysts projecting increased demand in coming years. This trend reflects broader industry shifts toward specialty intermediates and tailored molecular building blocks, particularly in the pharmaceutical and advanced materials sectors where customized solutions are increasingly valued.

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